2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride
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Overview
Description
2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H8N2O2·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride typically involves the reaction of benzimidazole with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the benzimidazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride include:
2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride: Another benzimidazole derivative with similar chemical properties.
1-(1H-benzo[d]imidazol-2-yl)ethanone: A benzimidazole derivative with different functional groups and biological activities.
Uniqueness
This compound is unique due to its specific functional groups and the resulting biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(1H-benzimidazol-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWFLTTZNRRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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